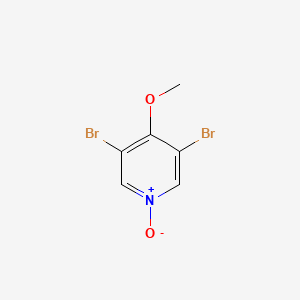

3,5-Dibromo-4-methoxypyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYQEYHOGFRTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=[N+](C=C1Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382800 | |

| Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650140-84-4 | |

| Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dibromo-4-methoxypyridine 1-oxide CAS number and identifiers

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyridine derivatives are particularly prominent, valued for their unique electronic properties and ability to engage in specific biological interactions.[1] The strategic modification of the pyridine scaffold is a cornerstone of rational drug design. The introduction of an N-oxide functionality dramatically alters the chemical personality of the pyridine ring, enhancing its polarity, aqueous solubility, and modulating its metabolic profile.[2][3] Molecules with N-oxide groups can act as prodrugs, intermediates, or bioactive compounds in their own right.[4]

This guide provides a comprehensive technical overview of This compound , a highly functionalized building block poised for significant applications in organic synthesis and drug discovery. The convergence of a nucleophilic N-oxide, an electron-donating methoxy group, and two strategically placed bromine atoms creates a platform ripe for complex molecular architecture. We will delve into its chemical identity, synthesis, reactivity, and potential applications, providing the field-proven insights necessary for its effective utilization in research and development.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is critical for its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Identifiers

| Identifier | Value | Reference |

| CAS Number | 650140-84-4 | [5][6] |

| Molecular Formula | C₆H₅Br₂NO₂ | [5] |

| Molecular Weight | 282.92 g/mol | [5][6] |

| IUPAC Name | 3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | [5] |

| Synonyms | 3,5-dibromo-4-methoxypyridine-N-oxide | [5] |

| InChI Key | KAYQEYHOGFRTAL-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC1=C(Br)C=C=C1Br | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | White to off-white solid | Based on supplier data.[5] |

| Melting Point | Data not available | The related compound 3,5-Dibromo-4-methylpyridine has a melting point of 106-110 °C.[7] |

| Solubility | Expected to be soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol. | The polar N-oxide group enhances solubility in polar media compared to the parent pyridine.[3] |

| Purity | Commercially available at ≥98% purity | [8] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be approached via a logical two-step sequence starting from a readily available precursor. The causality behind this strategy lies in installing the methoxy group prior to the more delicate N-oxidation step.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from tribromopyridine to the target N-oxide.

Step 1: Synthesis of 3,5-Dibromo-4-methoxypyridine

The precursor is synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. The C4 position of 3,4,5-tribromopyridine is the most electron-deficient (most activated) position for nucleophilic attack, leading to selective displacement of the C4 bromine.

Protocol:

-

To a solution of methanol in an appropriate solvent like tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (60% dispersion in mineral oil).[9]

-

Causality: Sodium hydride, a strong base, deprotonates methanol to form the potent nucleophile, sodium methoxide, in situ. Performing this at 0 °C controls the exothermic reaction.

-

-

Stir the resulting mixture at 0 °C for 15-20 minutes to ensure complete formation of the alkoxide.

-

Add 3,4,5-tribromopyridine portion-wise to the reaction mixture.[9]

-

Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-Dibromo-4-methoxypyridine.[9] Purification can be achieved by column chromatography or recrystallization.

Step 2: N-Oxidation

The final step involves the oxidation of the pyridine nitrogen. This is a common transformation that utilizes a peroxy acid or hydrogen peroxide.

Protocol:

-

Dissolve the 3,5-Dibromo-4-methoxypyridine intermediate in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Causality: m-CPBA is an effective and relatively safe electrophilic oxygen transfer agent. The basic nitrogen atom of the pyridine attacks the terminal oxygen of the peroxy acid. The reaction is performed at 0 °C to control the rate and prevent potential side reactions.

-

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Section 3: Reactivity and Synthetic Utility

The unique substitution pattern of this molecule makes it a powerful intermediate. The electronic interplay between the N-oxide, methoxy, and bromo groups dictates its reactivity.

-

N-Oxide Group: As a strong dipole (N⁺-O⁻), it acts as an electron-donating group via resonance but an electron-withdrawing group inductively. This duality activates the ring, particularly at the C2 and C6 positions, for certain types of reactions.[2]

-

Bromine Atoms: The two bromine atoms at the C3 and C5 positions are excellent leaving groups and serve as versatile handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10][11] This allows for the programmed introduction of aryl, alkyl, alkynyl, or amino functionalities.

-

Methoxy Group: This is a strong electron-donating group that influences the overall electron density of the ring.

Application as a Cross-Coupling Substrate

This molecule is an ideal substrate for sequential or dual cross-coupling reactions to build complex, multi-substituted pyridine scaffolds.

Caption: Role as an intermediate in Suzuki cross-coupling reactions.

Section 4: Relevance in Drug Discovery and Development

The pyridine N-oxide motif is an emerging "privileged scaffold" in medicinal chemistry.[12] Its incorporation into a drug candidate can confer several advantageous properties:

-

Improved Physicochemical Properties: The high polarity of the N⁺-O⁻ bond can significantly increase the aqueous solubility of a parent molecule, which is often a major hurdle in drug development.[3][4]

-

Modulation of Bioavailability: By increasing polarity, the N-oxide group can reduce a compound's ability to cross lipid membranes, which can be strategically used to limit blood-brain barrier penetration or alter tissue distribution.[4]

-

Bioisosterism: The N-oxide can act as a bioisostere for other functional groups, mimicking their size and electronic properties while offering a different metabolic profile.

-

Hypoxia-Activated Prodrugs: In the oxygen-deficient (hypoxic) environments characteristic of solid tumors, endogenous reductase enzymes can reduce the N-oxide back to the parent pyridine. This mechanism can be exploited to design cancer therapies that are selectively activated at the tumor site.[4]

The title compound, with its two bromine handles, allows for the exploration of chemical space around a core N-oxide scaffold. Drug development professionals can use it to synthesize libraries of novel compounds for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[5] |

| H319 | Causes serious eye irritation.[5] | |

| H335 | May cause respiratory irritation.[5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/eye protection/face protection.[5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling Recommendations: Use this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Section 6: Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be simple due to the molecule's symmetry.

-

A singlet corresponding to the two equivalent aromatic protons at the C2 and C6 positions. The N-oxide group will likely shift this signal downfield relative to the non-oxidized precursor, expected in the δ 8.0-8.5 ppm range.

-

A singlet for the three methoxy group protons (–OCH₃), expected around δ 4.0 ppm.

-

-

¹³C NMR:

-

Four distinct signals are expected in the aromatic region for C2/C6, C3/C5, and C4. The carbons attached to bromine (C3/C5) will appear at a characteristic upfield chemical shift compared to those bearing protons. The C4 carbon attached to the methoxy group will be significantly downfield.

-

One signal for the methoxy carbon, expected around δ 55-65 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

-

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed synthetic platform. Its value lies in the convergence of three key functionalities: a bio-relevant N-oxide group, an electron-modulating methoxy substituent, and two versatile bromine handles primed for cross-coupling chemistry. For researchers in organic synthesis and drug development, this compound offers a reliable and efficient route to novel, highly substituted pyridine derivatives, enabling the rapid exploration of chemical space and the rational design of next-generation therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Pipzine Chemicals. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6. Available at: [Link]

-

ResearchGate. ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in CDCl₃. Available at: [Link]

-

Krassowska-Swieboda, B., et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

-

Krassowska-Swieboda, B., et al. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information. Available at: [Link]

-

ResearchGate. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

ResearchGate. (PDF) 3,5-Dibromo-4-methylpyridine. Available at: [Link]

-

PubChem. 4-Methoxypyridine N-oxide. Available at: [Link]

- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]

-

ResearchGate. The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Available at: [Link]

-

ResearchGate. 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 6. 650140-84-4 | this compound - Moldb [moldb.com]

- 7. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. H64177.03 [thermofisher.com]

- 9. 3,5-DibroMo-4-Methoxy-pyridine | 25813-24-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi-res.com [mdpi-res.com]

- 12. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 3,5-Dibromo-4-methoxypyridine 1-oxide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dibromo-4-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships between the molecule's unique structure and its spectroscopic signature. We will delve into the electronic effects of the N-oxide functionality, bromine substituents, and the methoxy group, predicting the chemical shifts and coupling patterns. This guide also includes a validated, step-by-step protocol for acquiring high-quality NMR data and illustrates how multidimensional NMR techniques (HSQC, HMBC) are employed for unambiguous structural confirmation.

Introduction: The Structural and Electronic Landscape

This compound is a substituted heterocyclic compound with significant potential as an intermediate in organic synthesis and drug discovery. The pyridine N-oxide moiety is a unique functional group that dramatically alters the electronic properties of the aromatic ring. It acts as a powerful "push-pull" system, capable of donating π-electrons through resonance while the positively charged nitrogen and electronegative oxygen inductively withdraw electron density.[1] This electronic duality, combined with the strong inductive effect of the two bromine atoms and the electron-donating methoxy group, creates a distinct chemical environment that is perfectly elucidated by NMR spectroscopy. Understanding this spectroscopic signature is paramount for reaction monitoring, quality control, and the characterization of novel derivatives.

The key to interpreting the NMR spectra of this molecule lies in recognizing its symmetry. The molecule possesses a C₂ axis of symmetry passing through the N-O bond and the C4-methoxy group bond. This symmetry renders the protons and carbons at positions 2 and 6 chemically equivalent, as are the bromine-substituted carbons at positions 3 and 5. This equivalence profoundly simplifies the resulting spectra, as will be detailed below.

Figure 2: Predicted 2D NMR Correlation Network.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR data for the target molecule on a standard 400 MHz spectrometer.

Figure 3: Standard NMR Analysis Workflow.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent.

-

Shimming: Perform an automated gradient shimming routine to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width covering 0-12 ppm, 32 scans, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters include a spectral width of 0-200 ppm, 1024 scans, and a 2-second relaxation delay.

-

2D NMR Acquisition:

-

gHSQC: Use a standard gradient-enhanced HSQC pulse sequence. Acquire data with 8-16 scans per increment and 256 increments in the indirect dimension. [2][3] * gHMBC: Use a standard gradient-enhanced HMBC pulse sequence, optimized for a long-range coupling of 8 Hz. Acquire data with 16-32 scans per increment and 512 increments in the indirect dimension. [2][3]7. Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal or an internal standard like TMS.

-

Conclusion

The NMR spectra of this compound are a direct reflection of its symmetric and electronically complex structure. The ¹H spectrum is characterized by two downfield singlets, while the ¹³C spectrum shows four distinct signals whose chemical shifts are governed by the powerful and competing electronic effects of the N-oxide, bromine, and methoxy substituents. The predictive analysis outlined in this guide, grounded in fundamental NMR principles and validated by 2D correlation spectroscopy, provides a robust framework for the unambiguous identification and characterization of this important heterocyclic compound.

References

-

Cushley, R. J., Naugler, D., & Ortiz, C. (1975). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry. Available at: [Link]

-

Szafran, M., & Dega-Szafran, Z. (1980). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. Available at: [Link]

-

Ramakrishna, V., & Suryanarayana, S. G. (1959). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

-

Abdel-Wahab, B. F., & El-Azzouny, A. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

-

Valdez-García, J. E., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

Sources

mass spectrometry analysis of 3,5-Dibromo-4-methoxypyridine 1-oxide

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-4-methoxypyridine 1-oxide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug development. As a substituted pyridine N-oxide, its characterization presents unique opportunities and challenges. This document offers field-proven insights into the selection of ionization techniques, experimental design, and interpretation of mass spectra. We will explore both soft ionization (Electrospray Ionization) and hard ionization (Electron Ionization) methods, detailing the underlying principles and expected fragmentation pathways. The guide is intended for researchers, scientists, and professionals who require robust analytical methods for the structural elucidation and confirmation of halogenated heterocyclic N-oxides.

Introduction: The Analytical Imperative

This compound (C₆H₅Br₂NO) is a heterocyclic compound whose utility in medicinal chemistry and materials science necessitates unambiguous structural verification. Mass spectrometry (MS) stands as the definitive tool for this purpose, providing precise molecular weight determination and invaluable structural information through controlled fragmentation.

The presence of the N-oxide functional group, a methoxy substituent, and two bromine atoms on the pyridine ring creates a distinct chemical personality that dictates the analytical strategy. The N-oxide group is polar and can be prone to thermal degradation, while the two bromine atoms provide a highly characteristic isotopic signature that serves as an internal validation of the elemental composition. This guide explains the causality behind experimental choices to ensure the generation of a self-validating, trustworthy dataset.

Foundational Chemical Properties

A successful analysis is built upon a solid understanding of the analyte's properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Average Molecular Weight | 282.92 g/mol | [1] |

| Monoisotopic Mass | 280.8744 Da | Calculated |

| Key Structural Features | Pyridine N-oxide core, two bromine substituents, one methoxy group | N/A |

A critical feature for mass spectrometry is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. For a molecule containing two bromine atoms, this results in a distinctive triplet of isotopic peaks ([M], [M+2], [M+4]) with an approximate intensity ratio of 1:2:1, providing a powerful confirmation of the presence of two bromine atoms in any detected ion[2].

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Approach

Electrospray ionization (ESI) is a soft ionization technique ideal for polar and semi-polar molecules, making it perfectly suited for pyridine N-oxides which can be readily protonated[3][4]. This method typically transfers ions from solution into the gas phase with minimal fragmentation, allowing for clear determination of the molecular ion.

Rationale for ESI

The primary advantage of ESI is its ability to generate intact protonated molecules, [M+H]⁺. This is crucial for confirming the molecular weight of the synthesized compound. Furthermore, by coupling ESI with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation to probe the molecular structure. For N-oxides, ESI is generally preferred over more energetic methods to avoid premature, uncontrolled degradation[5][6].

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve this compound in a 50:50 (v/v) solution of methanol and deionized water to a final concentration of 1-5 µg/mL. To promote the formation of [M+H]⁺ ions, acidify the solution with 0.1% formic acid.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive.

-

Capillary Voltage: +3.5 to +4.5 kV. This high potential is necessary to create the Taylor cone and facilitate the desolvation of charged droplets.

-

Source Temperature: 100-150°C. Causality: A critical parameter for N-oxides. Elevated source temperatures can cause in-source deoxygenation (loss of the N-oxide oxygen), leading to an artificially high signal for the [M+H-O]⁺ ion[6]. Keeping the temperature lower minimizes this artifact while still ensuring efficient desolvation.

-

Nebulizer and Drying Gas (N₂): Set to optimal values for the specific instrument to ensure stable spray and efficient solvent evaporation.

-

-

Data Acquisition:

-

MS1 (Full Scan): Acquire spectra over an m/z range of 100-500 to identify the isotopic cluster corresponding to the protonated molecule, [C₆H₅Br₂NO + H]⁺.

-

MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion (specifically the most abundant isotopologue at m/z 281.88) and subject it to collision-induced dissociation (CID) with argon. Ramping the collision energy (e.g., 10-40 eV) will reveal the fragmentation pathways.

-

Expected Data and Interpretation

The ESI-MS spectrum will be dominated by the protonated molecule. Tandem MS will reveal key structural fragments.

| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) | Key Insights |

| Protonated Molecule | [C₆H₅Br₂NOH]⁺ | 281.8822 | Confirms molecular weight. Exhibits 1:2:1 isotopic pattern at m/z 281.9, 283.9, 285.9. |

| Deoxygenated Ion | [C₆H₅Br₂NH]⁺ | 265.8872 | A characteristic fragmentation of N-oxides, representing the loss of the oxygen atom[4]. Can also form in-source[6]. |

| Loss of OH Radical | [C₆H₅Br₂N]⁺ | 264.8794 | Elimination of a hydroxyl radical is another hallmark fragmentation pathway for protonated N-oxides[4]. |

| Loss of Methoxy Group | [C₅H₄Br₂NOH]⁺ | 250.8716 | Cleavage of the methoxy substituent as a radical. |

Proposed ESI-MS/MS Fragmentation Pathway

The diagram below illustrates the logical sequence of fragmentation events for the protonated molecule under CID conditions.

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Electron Ionization (EI) Mass Spectrometry: A Hard Fragmentation Approach

Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with energetic electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation[7][8]. The resulting mass spectrum is a "fingerprint" that is highly valuable for structural elucidation and library matching.

Rationale for EI

While ESI is excellent for molecular weight confirmation, EI provides deeper structural detail. The high energy imparted to the molecule induces a cascade of fragmentation events, breaking weaker bonds first. This allows for the identification of key substructures, such as the loss of the methoxy group, bromine atoms, and rearrangements characteristic of the pyridine ring. This technique is considered a "hard" ionization method due to the significant fragmentation it causes[7].

Experimental Protocol: GC-EI-MS

This protocol assumes the analyte is sufficiently volatile and thermally stable for gas chromatography (GC) introduction. If not, a direct insertion probe would be used.

-

Sample Preparation: Dissolve the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL injection with an appropriate temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the analyte.

-

GC-MS Interface: Maintain the transfer line temperature at ~280°C to prevent condensation.

-

-

Ionization and Data Acquisition:

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standardized energy that allows for comparison with spectral libraries and ensures reproducible fragmentation patterns[8].

-

Source Temperature: 230°C.

-

Data Acquisition: Scan over an m/z range of 40-500.

-

Expected Data and Interpretation

The EI spectrum will display a rich pattern of fragment ions. The molecular ion may be weak or absent, but its isotopic pattern, if visible, is diagnostic.

| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) | Key Insights |

| Molecular Ion | [C₆H₅Br₂NO]⁺• | 280.8744 | The radical cation. Its presence confirms the molecular weight. The 1:2:1 isotopic cluster is definitive. |

| Loss of Oxygen | [C₆H₅Br₂N]⁺• | 264.8794 | A very common and often intense fragment for aromatic N-oxides, indicating the N-O bond is labile[9]. |

| Loss of Methyl Radical | [C₅H₂Br₂NO]⁺ | 265.8666 | Loss of •CH₃ from the methoxy group, resulting in a stable cation. |

| Loss of Formaldehyde | [C₅H₃Br₂N]⁺• | 250.8688 | A common rearrangement and loss from methoxy-aromatic compounds. |

| Loss of Bromine | [C₆H₅BrNO]⁺ | 201.9578 | Cleavage of a C-Br bond. The remaining ion will show an isotopic pattern for one Br atom (1:1 ratio). |

| Loss of O and Br | [C₆H₅BrN]⁺ | 185.9628 | Sequential loss of oxygen and a bromine radical. |

Proposed EI-MS Fragmentation Pathway

The diagram below outlines the primary fragmentation routes initiated by electron ionization.

Caption: Proposed EI fragmentation pathways for this compound.

Conclusion: A Synergistic Analytical Approach

A comprehensive and trustworthy analysis of this compound is best achieved through the synergistic use of both ESI and EI mass spectrometry.

-

ESI-MS provides clear and unambiguous confirmation of the molecular weight via the protonated molecule [M+H]⁺. Its soft nature is ideal for preserving the intact molecule.

-

EI-MS delivers a detailed structural fingerprint through extensive and reproducible fragmentation, allowing for confirmation of key substructures and providing a high degree of confidence in the compound's identity.

The characteristic isotopic signature of the two bromine atoms serves as a constant, self-validating feature across all observed fragments containing them. By carefully selecting ionization techniques and understanding the predictable fragmentation behavior of the N-oxide and substituted pyridine functionalities, researchers can achieve robust and unequivocal characterization of this and related molecules.

References

-

March, R. E., & Miao, X. S. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry, 19(8), 984-1004. [Link]

-

Rojas-Aguirre, Y., et al. (2013). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(10), 1545-1553. [Link]

-

Yin, O. Q., et al. (2011). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. [Link]

-

Shaner, R. L., et al. (2004). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 15(11), 1641-1649. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

Talaat, R. E., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 989-996. [Link]

-

Watson, P. (2019). Electron Ionization for GC–MS. LCGC International. [Link]

-

March, R. E., & Miao, X. S. (2005). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

-

Bol.com. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine N-oxide. PubChem Compound Database. [Link]

-

Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(6). [Link]

-

University of Calgary. (2018). Topic 3: Mass Spectrometry (MS). CHEM 2600 Course Materials. [Link]

-

NIST. (n.d.). Pyridine, 4-methoxy-1-oxide-. NIST Chemistry WebBook. [Link]

-

Light, D., et al. (1970). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Mass Spectrometry, 3(4), 453-460. [Link]

Sources

- 1. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 3,5-Dibromo-4-methoxypyridine 1-oxide

This guide provides a comprehensive technical analysis of the crystal structure of 3,5-Dibromo-4-methoxypyridine 1-oxide, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights into the molecular and supramolecular characteristics of this compound, grounded in crystallographic principles and experimental evidence.

Introduction: The Significance of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its electron-donating capacity and modulating its reactivity.[1][2] This modification can lead to unique intermolecular interactions, which are pivotal in crystal engineering and the design of novel pharmaceutical agents. Understanding the precise three-dimensional arrangement of atoms in the solid state is fundamental to elucidating structure-property relationships. This guide focuses on the crystal structure of this compound, a halogenated derivative with potential for diverse chemical applications.

Experimental Workflow: From Synthesis to Single Crystal

A robust understanding of a crystal structure begins with an appreciation of its synthesis and crystallization. The causality behind the experimental choices is critical for reproducibility and for interpreting the final structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the parent pyridine, 3,5-Dibromo-4-methoxypyridine. This transformation is a cornerstone of pyridine chemistry.

Protocol: N-Oxidation of 3,5-Dibromo-4-methoxypyridine

-

Reactant Preparation: Dissolve 3,5-Dibromo-4-methoxypyridine in a suitable solvent, such as glacial acetic acid. The choice of an acidic medium facilitates the subsequent reaction with the oxidizing agent.

-

Oxidation: Add an oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), dropwise to the solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization to yield the desired this compound.

Crystallization

The growth of high-quality single crystals is paramount for X-ray diffraction analysis. For this compound, single crystals suitable for analysis were obtained by the slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane at room temperature. The choice of a solvent system with differing polarities allows for a gradual increase in supersaturation, promoting the formation of well-ordered crystals.

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

Crystallographic Analysis: Decoding the Solid State

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The following sections detail the crystallographic parameters and the key structural features.

Crystal Data and Structure Refinement

The crystallographic data provides a quantitative description of the crystal lattice and the quality of the structural determination.

| Parameter | Value |

| Chemical Formula | C₆H₅Br₂NO₂ |

| Formula Weight | 282.92 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9429 (5) |

| b (Å) | 10.1581 (7) |

| c (Å) | 11.2334 (8) |

| β (°) | 108.058 (3) |

| Volume (ų) | 861.35 (10) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.185 |

| Absorption Coefficient (mm⁻¹) | 9.70 |

| F(000) | 536 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R indices [I > 2σ(I)] | R₁ = 0.034, wR₂ = 0.087 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.093 |

| Goodness-of-fit on F² | 1.05 |

| CCDC Deposition Number | 793557 |

Molecular Geometry

The molecular structure of this compound reveals a nearly planar pyridine ring. The methoxy group is oriented such that the methyl group is slightly out of the plane of the pyridine ring. The N-O bond length is consistent with the dative nature of the bond in pyridine N-oxides.

Selected Bond Lengths and Angles:

| Bond/Angle | Value (Å/°) |

| Br1-C3 | 1.884 (3) |

| Br2-C5 | 1.882 (3) |

| O1-N1 | 1.321 (3) |

| O2-C4 | 1.349 (4) |

| O2-C6 | 1.442 (4) |

| N1-C2 | 1.362 (4) |

| N1-C1 | 1.365 (4) |

| C3-N1-C2 | 121.7 (3) |

| O1-N1-C2 | 119.0 (3) |

| C4-O2-C6 | 117.1 (3) |

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing of this compound is dictated by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional structure.

Hydrogen Bonding

In the crystal structure, molecules are linked by C—H···O hydrogen bonds, forming chains along the c-axis. These interactions, although weak, play a crucial role in the overall packing arrangement.

Halogen Bonding

The bromine atoms in the structure participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. These Br···O interactions contribute to the cohesion of the crystal lattice. The prevalence of halogen bonding in crystal engineering highlights its potential for designing materials with specific properties.[3]

π-π Stacking Interactions

The planar pyridine rings are involved in π-π stacking interactions, further stabilizing the crystal structure. These interactions are characterized by face-to-face arrangements of the aromatic rings, contributing to the formation of a layered architecture.

Caption: A schematic representation of the key intermolecular interactions governing the crystal packing of this compound.

Conclusion: Implications for Drug Development and Materials Science

The detailed crystallographic analysis of this compound provides valuable insights for researchers in drug development and materials science. The understanding of its solid-state structure, governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking, is crucial for predicting its physical properties, such as solubility and stability. For drug development professionals, this information can inform the design of co-crystals and polymorph screening studies. In materials science, the knowledge of the supramolecular assembly can be leveraged for the rational design of functional materials with desired optical or electronic properties. This guide serves as a foundational resource for further exploration and application of this and related compounds.

References

-

Osama, G. W. L., Al-Hazmi, G. A. A., & Fun, H.-K. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2732. [Link]

-

Brammer, L., Bruton, E. A., & Sherwood, P. (2001). Understanding the Behavior of Halogens as Hydrogen Bond Acceptors. Crystal Growth & Design, 1(4), 277–290. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 793557: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]

-

Frontera, A., & Bauzá, A. (2019). Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions. Molecules, 24(14), 2583. [Link]

Sources

- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 2. Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-Hole Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]

known reactivity of 3,5-Dibromo-4-methoxypyridine 1-oxide

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-4-methoxypyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing bromine atoms, and the activating N-oxide moiety, offer a rich landscape of chemical reactivity. This guide provides a detailed exploration of the core reactivity of this molecule, focusing on its utility in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the N-oxide group, providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of a Polysubstituted Pyridine N-Oxide

The pyridine N-oxide scaffold is a cornerstone in synthetic chemistry, prized for its ability to modulate the reactivity of the pyridine ring. The N-O bond possesses a unique dipolar character, which can act as an electron donor through resonance while activating the C2 and C4 positions for nucleophilic attack.[1] In this compound, this inherent reactivity is further refined by the substituents. The two bromine atoms at the C3 and C5 positions are excellent handles for metal-catalyzed cross-coupling reactions, while the methoxy group at C4 influences the electronic profile of the ring.

This molecule is therefore not merely a static structure but a platform for controlled, regioselective functionalization. Understanding its reactivity allows chemists to strategically introduce a wide array of substituents, building molecular complexity in a predictable manner. This guide will dissect the primary avenues of its chemical behavior.

Visualizing the Reactive Sites

The key to harnessing the synthetic potential of this compound lies in recognizing its distinct reactive zones.

Caption: Core reactivity zones of this compound.

Synthesis of the Core Scaffold

The preparation of this compound typically follows a multi-step sequence starting from readily available pyridine derivatives. A common route involves the oxidation of the parent pyridine followed by substitution.

-

N-Oxidation: The synthesis often begins with 3,5-dibromopyridine. The nitrogen atom is oxidized to the N-oxide using a suitable oxidizing agent. While classic reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, industrial preparations may utilize hydrogen peroxide in an acidic medium, such as acetic acid or trifluoroacetic acid.[2] This step is crucial as it sets the stage for subsequent functionalization.

-

Nucleophilic Substitution: The resulting 3,5-dibromopyridine-N-oxide can then be nitrated at the activated C4 position.[3] The nitro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Treatment of 3,5-dibromo-4-nitropyridine-N-oxide with sodium methoxide in methanol displaces the nitro group to install the C4-methoxy substituent, yielding the target compound.

In-Depth Reactivity Analysis

Palladium-Catalyzed Cross-Coupling at C3 and C5

The bromine atoms at the C3 and C5 positions are prime sites for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is arguably the most powerful application of this scaffold in drug development.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as dehalogenation or catalyst deactivation. Phosphine-based ligands (e.g., SPhos, XPhos) are often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A moderately strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is typically used to activate the coupling partner (e.g., a boronic acid in a Suzuki coupling) without promoting unwanted side reactions on the pyridine N-oxide substrate.

Key Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl/Alkyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryls, Alkyl-substituted pyridines |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Styrenyl-pyridines |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Alkynyl-pyridines |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP/Xantphos | Aryl-amines |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Various C-C bonds |

Regioselectivity: The two bromine atoms are electronically similar. Therefore, achieving selective mono-functionalization requires careful control of stoichiometry (i.e., using a slight deficiency of the coupling partner). Statistical mixtures of mono- and di-substituted products are common when excess coupling partner is used. Steric hindrance from a newly introduced group at C3 can sometimes direct a second coupling to the C5 position.

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group fundamentally alters the electronic character of the pyridine ring, making the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack.[4][5]

Mechanism and the Role of the N-Oxide: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] The N-oxide group is critical because it can stabilize this intermediate through resonance, delocalizing the negative charge onto the oxygen atom. This stabilization lowers the activation energy for the rate-determining nucleophilic attack step.[8][9]

Caption: SNAr mechanism highlighting N-oxide stabilization.

Reactivity at Specific Positions:

-

C4 Position: While the methoxy group is present, it is a relatively poor leaving group compared to halides or nitro groups. Substitution at this position would require harsh conditions and a highly potent nucleophile. It is more likely that reactions will occur elsewhere.

-

C2/C6 Positions: These positions are activated but unsubstituted. Reactions like direct amination (Chichibabin reaction) are possible on some pyridine N-oxides, though the conditions are often forcing.[10]

Reactions Involving the N-Oxide Moiety

The N-oxide group is not merely a spectator; it can be a reactive handle itself.

-

Deoxygenation: The most common transformation is the removal of the oxygen atom to revert to the parent pyridine. This is a crucial final step in many synthetic sequences where the N-oxide was used solely to direct substitution. The reaction is typically achieved with high efficiency.

-

Trusted Reagents: Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are classic and reliable reagents. Catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective, provided other functional groups are compatible.

-

-

Rearrangement Reactions (Boekelheide-type): Treatment of pyridine N-oxides with acetic anhydride (Ac₂O) can lead to rearrangement, typically resulting in the formation of a C2-acetoxy pyridine derivative after hydrolysis. This provides a route to functionalize the C2 position.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Suzuki Cross-Coupling at the C3 Position

Objective: To synthesize 3-Aryl-5-bromo-4-methoxypyridine 1-oxide.

Rationale: This protocol uses a standard palladium catalyst and a carbonate base, which are robust and broadly applicable conditions for coupling aryl bromides with aryl boronic acids. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water mixture.

-

Add the catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Suzuki cross-coupling.

Protocol 2: Deoxygenation of the N-Oxide

Objective: To prepare 3-Aryl-5-bromo-4-methoxypyridine from its N-oxide precursor.

Rationale: This protocol uses phosphorus trichloride, a powerful and efficient oxygen scavenger. The reaction is typically fast at room temperature. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

Materials:

-

Substituted this compound (1.0 eq)

-

Phosphorus trichloride (PCl₃, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the pyridine N-oxide substrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath. This is a precaution to control the initial exotherm of the reaction.

-

Add PCl₃ dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Caution: Quenching is exothermic.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Conclusion

This compound is a strategically designed building block whose reactivity is governed by the synergistic effects of its functional groups. The N-oxide activates the ring system for various transformations, while the bromine atoms provide reliable handles for sophisticated cross-coupling chemistry. By understanding the principles outlined in this guide, researchers can leverage this versatile intermediate to construct novel and complex molecules, accelerating discovery in medicinal chemistry and materials science.

References

-

Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Jones, D. H., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3548–3551. [Link]

-

Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

YouTube. (2020). Reactions of Pyridine-N-Oxide. [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

-

Srini Chem. (n.d.). 99839-30-2 (3-Bromo-4-chloropyridine 1-oxide): Applications, Properties, and Industrial Importance. [Link]

-

Smith, A. et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 59(4), 1538-1543. [Link]

-

den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]

-

Talma, A. G., et al. (1985). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 104(4), 107-109. [Link]

- Google Patents. (2019). A kind of synthetic method of 3,5-dibromo pyridine-N-oxide.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Pyridine N-Oxides in Medicinal Chemistry

An In-depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Pyridine N-oxides represent a compelling class of heterocyclic compounds that have garnered significant attention within the medicinal chemistry landscape. The incorporation of an N-oxide functionality into the pyridine ring fundamentally alters its electronic characteristics, leading to increased polarity and enhanced hydrogen bonding capabilities.[1][2] These modifications can foster more effective interactions with biological targets, improve aqueous solubility, and modify metabolic fates.[2] The N-oxide group can function as a crucial pharmacophore, directly engaging with a biological target, or act as a versatile synthetic anchor for further molecular diversification.[3] The distinct electronic nature of the N-oxide, featuring an electron-donating oxygen atom and an electron-withdrawing positively charged nitrogen atom, confers a unique reactivity profile upon the pyridine ring, rendering it susceptible to a variety of chemical transformations that are often difficult to achieve with the parent pyridine.[3]

This guide provides a detailed examination of a specific, highly functionalized member of this class: This compound . This molecule is of considerable interest due to its amalgamation of reactive sites: two bromine atoms that are ideal for cross-coupling reactions, a methoxy group that modulates the electronic properties of the ring, and the N-oxide functionality that not only influences reactivity but also offers avenues for additional chemical manipulation. This document will deliver a thorough overview of the synthesis, properties, reactivity, and potential applications of this valuable building block in the realm of drug discovery and development.

Synthesis of this compound

The synthesis of this compound is best approached through a sequential, multi-step process, likely commencing with a commercially available pyridine derivative. Although a definitive, published synthesis for this exact molecule is not readily apparent from initial searches, a logical synthetic pathway can be constructed based on the preparation of analogous compounds. A feasible route would entail the bromination and subsequent N-oxidation of an appropriate methoxypyridine precursor.

A plausible precursor, 3,5-dibromopyridine, can be subjected to a reaction with a methoxide source to install the 4-methoxy group. For example, the synthesis of 3-bromo-5-methoxypyridine is accomplished by treating 3,5-dibromopyridine with sodium methoxide in a solvent like DMF at an elevated temperature.[4] A similar nucleophilic aromatic substitution at the 4-position of a di- or tri-halopyridine could represent a viable synthetic strategy.

The subsequent N-oxidation of the substituted pyridine is a standard and well-documented transformation. A general protocol for the formation of pyridine N-oxides involves the reaction of the corresponding pyridine with a suitable oxidizing agent, such as hydrogen peroxide, often in an acidic medium like acetic acid.[5]

Proposed Synthetic Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxypyridine 1-oxide: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

3,5-Dibromo-4-methoxypyridine 1-oxide is a halogenated, substituted pyridine N-oxide that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing bromine atoms, and the coordinating N-oxide functionality, make it an attractive scaffold for the development of novel molecular architectures. The N-oxide group, in particular, enhances the reactivity of the pyridine ring and offers opportunities for diverse chemical transformations, making this compound a valuable tool for researchers exploring new therapeutic agents and functional materials. Molecules with N-oxide functionalities are integral to medicinal chemistry, often serving as synthetic intermediates, prodrugs, or active pharmaceutical ingredients themselves.[1][] The N-oxide moiety can improve physicochemical properties such as solubility and modulate biological activity.[1][]

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, spectroscopic profile, and reactivity. The information presented herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Molecular and Physicochemical Characteristics

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some properties based on its structure and data from closely related analogues.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 650140-84-4 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₆H₅Br₂NO₂ | [3][5][11] |

| Molecular Weight | 282.92 g/mol | [5][11] |

| IUPAC Name | 3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | [5] |

| SMILES | COC1=C(Br)C=C=C1Br | [5] |

| Physical State | Likely a solid at room temperature | Inferred |

| Melting Point | Not reported; for comparison, 3,5-Dibromo-4-methylpyridine melts at 106-110 °C | [12] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | Inferred |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the oxidation of a substituted pyridine followed by nucleophilic substitution.

Conceptual Synthetic Workflow

The synthesis hinges on the controlled functionalization of the pyridine ring, leveraging the directing effects of the existing substituents and the N-oxide group.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 3,5-Dibromopyridine N-oxide

This initial step is crucial and can be achieved through the direct oxidation of 3,5-dibromopyridine. A Chinese patent describes a method utilizing hydrogen peroxide as the oxidant.[4]

-

Reaction Setup: To a solution of 3,5-dibromopyridine in an organic solvent (e.g., acetic acid), add a 30% aqueous solution of hydrogen peroxide.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 40-80°C) in a controlled manner, for instance, within a microreactor to ensure efficient heat and mass transfer.[4]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of cold water. The solid is collected by filtration, washed with water until neutral, and dried to afford 3,5-dibromopyridine N-oxide.

Part 2: Nitration of 3,5-Dibromopyridine N-oxide

The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.

-

Reaction Setup: Dissolve 3,5-dibromopyridine N-oxide in a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: The reaction mixture is heated to facilitate the nitration process. The N-oxide directs the incoming nitro group to the 4-position.[13]

-

Work-up and Purification: The reaction mixture is carefully poured onto ice, and the precipitated product, 3,5-dibromo-4-nitropyridine 1-oxide, is collected by filtration, washed with water, and dried.

Part 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution where the nitro group is displaced by a methoxy group.

-

Reaction Setup: Prepare a solution of sodium methoxide in methanol. To this, add 3,5-dibromo-4-nitropyridine 1-oxide.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive the substitution to completion.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the methoxy protons (CH₃O-) typically in the range of 3.8-4.2 ppm. A singlet for the two equivalent aromatic protons (H-2 and H-6) in the downfield region, likely around 8.0-8.5 ppm, due to the deshielding effects of the bromine atoms and the N-oxide group. |

| ¹³C NMR | A signal for the methoxy carbon (CH₃O-) around 55-65 ppm. Signals for the aromatic carbons, with the carbon bearing the methoxy group (C-4) appearing at a distinct chemical shift. The carbons bonded to bromine (C-3 and C-5) would also have characteristic shifts. The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching frequencies for the aromatic ring and the methoxy group. A strong N-O stretching vibration, typically in the range of 1200-1300 cm⁻¹. C-O stretching for the methoxy group and C-Br stretching vibrations at lower frequencies. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (282.92). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature. |

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the electronic nature of its substituents.

Reactivity Profile

Caption: Reactivity map of this compound.

-

Nucleophilic Aromatic Substitution: The positions ortho to the N-oxide (C2 and C6) are activated towards nucleophilic attack. The presence of the bromine atoms further influences the reactivity of these sites.

-

Metal-Catalyzed Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making this compound a valuable intermediate for generating libraries of complex molecules.

-

Deoxygenation: The N-oxide can be deoxygenated using reagents like PCl₃ or PPh₃ to yield the corresponding 3,5-dibromo-4-methoxypyridine. This two-step process of N-oxidation followed by a reaction and subsequent deoxygenation is a common strategy to achieve substitutions that are difficult on the parent pyridine.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it a promising candidate for various applications:

-

Scaffold for Medicinal Chemistry: The pyridine N-oxide core is present in a number of biologically active compounds. The dibromo-substitution provides handles for further functionalization, enabling the synthesis of analogues with tailored pharmacological profiles. The methoxy group can influence binding to biological targets and metabolic stability.

-

Intermediate in Organic Synthesis: As a polyfunctionalized heterocycle, it serves as a key intermediate for the synthesis of more complex molecular targets, including natural products and agrochemicals.

-

Building Block for Functional Materials: The pyridine N-oxide moiety can act as a ligand for metal coordination, suggesting potential applications in the design of catalysts, sensors, and functional materials with interesting electronic or photophysical properties.

Safety and Handling

Conclusion

This compound is a chemical compound with significant untapped potential. Its rich functionality and predictable reactivity patterns make it a valuable asset for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its known and inferred properties, a plausible and detailed synthetic route, and an analysis of its potential applications. As research continues to explore the vast chemical space of heterocyclic compounds, the utility of versatile building blocks like this compound is poised to grow, contributing to advancements in drug discovery, materials science, and beyond.

References

-

Chemsrc. (2025). 4-Methoxypyridine 1-oxide | CAS#:1122-96-9. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxypyridine N-oxide. Retrieved January 5, 2026, from [Link]

- Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine.

-

PubChemLite. (n.d.). 3,5-dibromo-4-hydroxypyridine (C5H3Br2NO). Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.

-

PubChem. (n.d.). 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. Retrieved January 5, 2026, from [Link]

- van der Does, L., & den Hertog, H. J. (1965). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965.

-

BAC Reports. (2019). 1-アミノ-2,3,3-トリメチルインドリン(CAS 119094-83-6)の世界市場. Retrieved January 5, 2026, from [Link]

-

ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). This compound Order. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). d-Proline, n-butoxycarbonyl-, isobutyl ester. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

- Neffe, A. T. (2016). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 21(4), 525.

- Neffe, A. T. (2016). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed, 21(4), 525.

Sources

- 1. H64177.06 [thermofisher.com]

- 3. 3,5-Dibromo-4-methoxypyridine, 98% | Fisher Scientific [fishersci.ca]

- 4. 650140-84-4 - CookeChem [cookechem.com]

- 5. 4-Methoxypyridine 1-oxide | CAS#:1122-96-9 | Chemsrc [chemsrc.com]

- 6. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE | 650140-84-4 [chemicalbook.com]

- 7. cas.marketreport.jp [cas.marketreport.jp]

- 8. This compound Order,ShiJiaZhuang Smo Chemical Technology Co.,LTD [smochem.com]

- 9. PubChemLite - 3,5-dibromo-4-hydroxypyridine (C5H3Br2NO) [pubchemlite.lcsb.uni.lu]

- 10. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 3,5-DIBROMO-4-METHOXYPYRIDINE-N-OXIDE(650140-84-4) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 3,5-DibroMo-4-Methoxy-pyridine(25813-24-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-4-methoxypyridine 1-oxide

Introduction

3,5-Dibromo-4-methoxypyridine 1-oxide is a halogenated pyridine N-oxide derivative with potential applications in organic synthesis and medicinal chemistry. The strategic placement of two bromine atoms, a methoxy group, and an N-oxide moiety on the pyridine ring results in a unique electronic and steric environment, influencing its reactivity and physical properties.[1][2] A thorough understanding of the solubility profile of this compound is paramount for its effective utilization in various research and development endeavors, from reaction optimization and purification to formulation development in the pharmaceutical industry.

The introduction of an N-oxide group to a pyridine ring is known to alter its electronic properties, often enhancing its utility as a synthetic intermediate and, in some cases, imparting significant biological activity.[3] This modification can also improve aqueous solubility and modulate the pharmacokinetic profile of parent compounds, making it a valuable functional group in drug design.[3] This guide provides a comprehensive overview of the theoretical solubility characteristics of this compound, outlines experimental protocols for its empirical determination, and discusses the key factors influencing its solubility.

Theoretical Solubility Profile: A Molecular Structure Perspective

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The molecular structure of this compound presents several functional groups that contribute to its overall polarity and potential for intermolecular interactions.

-

Pyridine N-oxide Core: The N-oxide group significantly increases the polarity of the pyridine ring. The N-O bond is a resonance hybrid of N⁺-O⁻, creating a strong dipole moment. This feature generally enhances solubility in polar solvents, particularly water, through dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.[3][5] Pyridine-N-oxide itself is a colorless, hygroscopic solid that is soluble in water and most polar solvents.[5][6][7]

-

Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence can contribute to solubility in polar aprotic solvents.

-

Bromo Substituents (-Br): The two bromine atoms are electron-withdrawing and increase the molecular weight and van der Waals forces. While the C-Br bond has some polarity, the overall effect of heavy halogenation can be a decrease in solubility in polar solvents and an increase in solubility in non-polar organic solvents.

Predicted Solubility:

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The polar N-oxide group suggests some degree of solubility. However, the two bulky bromine atoms are likely to decrease aqueous solubility compared to the parent 4-methoxypyridine N-oxide. Solubility is expected to be moderate in polar organic solvents like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is likely to exhibit good solubility in these solvents due to the combination of its polar nature and the absence of strong hydrogen bonding networks that need to be disrupted.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the N-oxide and methoxy groups, the solubility in non-polar solvents is expected to be low.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound:

-